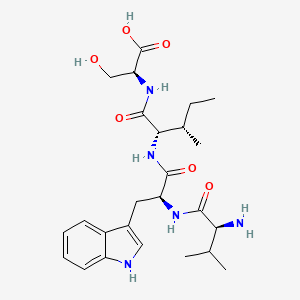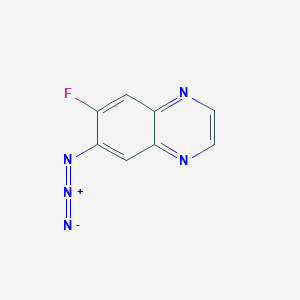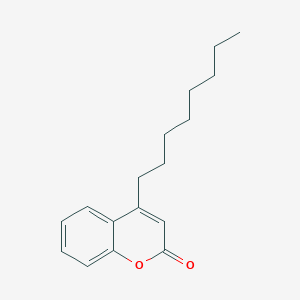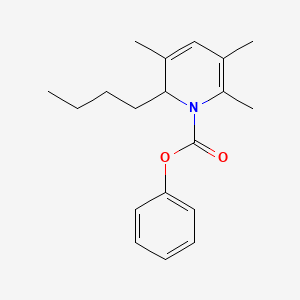![molecular formula C26H18N8 B12606456 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole CAS No. 648415-52-5](/img/structure/B12606456.png)
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is a complex heterocyclic compound that features both pyrimidine and benzimidazole moieties. These structures are known for their significant pharmacological activities and are often used in the design of medicinal compounds. The unique arrangement of these rings in a single molecule provides a platform for diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with benzimidazole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar pharmacological activities.
Indole derivatives: Indole-containing compounds have diverse biological activities and are structurally related to benzimidazole derivatives.
Benzimidazole derivatives: These compounds are widely studied for their therapeutic potential and share structural similarities with the target compound.
Uniqueness
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is unique due to its combination of pyrimidine and benzimidazole rings, which confer distinct biological activities and potential therapeutic applications. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
648415-52-5 |
|---|---|
Fórmula molecular |
C26H18N8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H18N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-16H,(H,31,33)(H,32,34) |
Clave InChI |
RBALTROMHDSWBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)C=CC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)

![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)

